molecular formula C10H24O2Si B102371 Dibutyldimethoxysilane CAS No. 18132-63-3

Dibutyldimethoxysilane

Cat. No. B102371
CAS RN: 18132-63-3
M. Wt: 204.38 g/mol
InChI Key: YPENMAABQGWRBR-UHFFFAOYSA-N
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Description

Comprehensive Analysis of Dibutyldimethoxysilane

Dibutyldimethoxysilane is not directly mentioned in the provided papers; however, the synthesis and characterization of related organotin compounds have been explored. For instance, organotin complexes such as dibutyltin(IV) bis(heteroaromatic carboxylate) were synthesized through the reaction of dibutyltin oxide with heteroaromatic carboxylic acids in a 1:2 molar ratio . This synthesis process is indicative of the methods used to create organotin compounds, which may be similar to the synthesis of dibutyldimethoxysilane.

Molecular Structure Analysis

The molecular structure of organotin compounds has been extensively studied. The crystal structure of dibutyltin(IV) bis(2-thiazolylcarboxylate) was determined using X-ray single crystal diffraction, revealing a six-coordinate skew-trapezoidal bipyramidal geometry for the tin atoms . Similarly, the structure of 2,2-dibutyl-1,3,2-dioxastannolane was determined to be a highly distorted octahedral arrangement of tin surrounded by two carbon atoms and four oxygen atoms . These findings provide insight into the potential molecular structure of dibutyldimethoxysilane, which may also exhibit complex geometries around the tin atom.

Chemical Reactions Analysis

The papers provided do not directly discuss the chemical reactions of dibutyldimethoxysilane. However, they do provide information on the reactivity of similar organotin compounds. For example, the polycondensation of tetraethoxysilane catalyzed by dibutylbis[1-oxo(dodecyl)oxy]stannane (DBTDL) was investigated, showing that the siloxane chain grows in a linear and branched manner with a relatively high rate of chain growth . This suggests that dibutyldimethoxysilane could potentially be used as a catalyst in similar polycondensation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of organotin compounds can be inferred from the studies on related substances. The crystal of dibutyltin(IV) bis(2-thiazolylcarboxylate) was found to have specific crystallographic parameters, such as space group, cell dimensions, and density . The study of 2,2-dibutyl-1,3,2-dioxastannolane provided detailed bond lengths and angles, as well as Mossbauer and NMR spectral data, which are crucial for understanding the physical properties of these compounds . These data points are essential for predicting the behavior of dibutyldimethoxysilane in various environments and could be used to estimate its physical and chemical properties.

Scientific Research Applications

Specific Scientific Field

Materials Science and Engineering

Methods of Application or Experimental Procedures

The preparation process includes hydrolysis, drying, solvent replacement, and atmospheric pressure drying . The molar ratio of MTES/DMDES and the concentration of the central silicon influence the morphology and physical performance of the final samples .

Results or Outcomes

The resulting flexible silica aerogels exhibited good flexibility and hydrophobicity . They endured the ambient pressure drying process and still displayed favorable mechanical properties .

Oil-Water Separation

Specific Scientific Field

Environmental Science and Engineering

Summary of the Application

Super-flexible silica aerogels, prepared using similar compounds to Dibutyldimethoxysilane, have been used in oil-water separation . These aerogels have good flexibility, hydrophobicity, and an amorphous structure .

Methods of Application or Experimental Procedures

The aerogels were prepared via hydrolysis, drying, solvent replacement, and atmospheric-pressure drying . The adsorption separation rate of the aerogel to oil substances was found to be related to the viscosity of the oil substances .

Results or Outcomes

The hydrophobic and oleophilic properties of these flexible silicon aerogel materials can be applied to many aspects, such as crude oil leakage and kitchen waste oil recovery .

Synthesis of Silica Membranes

Specific Scientific Field

Chemical Engineering

Summary of the Application

Silica-based membranes prepared by chemical vapor deposition of similar compounds to Dibutyldimethoxysilane on γ-alumina overlayers are known to be effective for hydrogen separation .

Methods of Application or Experimental Procedures

The synthesis of the membranes was improved by simplifying the deposition of the intermediate γ-alumina layers and by using the precursor, dimethyldimethoxysilane (DMDMOS) .

Results or Outcomes

Using the simplified fabrication process, silica-alumina composite membranes with H2 permeance > 10−7 mol m−2 s−1 Pa−1 and H2/N2 selectivity >100 were successfully synthesized .

Environmental Remediation

Specific Scientific Field

Environmental Science

Summary of the Application

Aerogels, which can be prepared using similar compounds to Dibutyldimethoxysilane, have unique physical and chemical properties that make them potential candidates for environmental remediation .

Methods of Application or Experimental Procedures

Aerogels are prepared using sol-gel chemistry . The process involves creating a gel with a spatial network structure and porous structural materials by hydrolyzing and condensing inorganic compounds in a solution .

Synthesis of Flexible Methylsilsesquioxane (MSQ) Aerogels

Specific Scientific Field

Materials Science

Summary of the Application

Flexible MSQ aerogels have been prepared by a sol–gel process with methyltrimethoxysilane (MTMS) and dimethyldimethoxysilane (DMDMS) as co-precursors .

Methods of Application or Experimental Procedures

The preparation process includes hydrolysis, drying, solvent replacement, and atmospheric pressure drying . The molar ratio of MTMS/DMDMS and the concentration of the central silicon influence the morphology and physical performance of the final samples .

Results or Outcomes

The resulting flexible MSQ aerogels endured the ambient pressure drying process and still displayed favorable mechanical properties .

Safety And Hazards

Dibutyldimethoxysilane is classified as a highly flammable liquid and vapor. It can cause serious eye irritation and may cause respiratory irritation . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound .

Future Directions

Dibutyldimethoxysilane is used in the production of flexible aerogels via a surfactant-free sol-gel process . These aerogels have potential applications in various fields, indicating a promising future direction for the use of Dibutyldimethoxysilane .

properties

IUPAC Name

dibutyl(dimethoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24O2Si/c1-5-7-9-13(11-3,12-4)10-8-6-2/h5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPENMAABQGWRBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Si](CCCC)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibutyldimethoxysilane

CAS RN

18132-63-3
Record name Di-n-butyldimethoxysilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
W Zheng, Y Zhao, M Han, C Zhou, A He - Polymer, 2021 - Elsevier
External electron donors (ED) as one of the components in traditional Ziegler-Natta (ZN) catalysts play important roles in determining the activity, stereoregularity of the active species for …
Number of citations: 5 www.sciencedirect.com
D Derouet, S Forgeard… - … Chemistry and Physics, 1999 - Wiley Online Library
… chains, and (ii) derivatives resulting from substitution of one or several methoxy groups of 1 by residual n-butyl carbanions, that is, butyltrimethoxysilane, dibutyldimethoxysilane and …
Number of citations: 24 onlinelibrary.wiley.com
V Busico, R Cipullo, A Mingione… - Industrial & Engineering …, 2016 - ACS Publications
Despite 60 years of history and a stunning success, Ti-based Ziegler–Natta catalysts for the production of isotactic polypropylene remain black-box systems, and progress still relies on …
Number of citations: 73 pubs.acs.org
M Gilliam, K Higuchi, M Yamaya - 2013 - digitalcommons.kettering.edu
An organic resin laminate comprising an organic resin substrate and a multilayer coating system thereon has UV-shielding property and high mar resistance. The multilayer coating …
Number of citations: 0 digitalcommons.kettering.edu

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